molecular formula C16H22Cl2N2O2 B2680401 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954077-18-0

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2680401
CAS No.: 954077-18-0
M. Wt: 345.26
InChI Key: YTAASOAEHYQKEW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a piperidine ring attached via a methylene bridge to the nitrogen atom of the benzamide. The presence of a methoxyethyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a suitable methoxyethyl halide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoyl chloride with the piperidine intermediate in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzamide core.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Benzamide derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    2,4-dichloro-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)14-3-2-13(17)10-15(14)18/h2-3,10,12H,4-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAASOAEHYQKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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